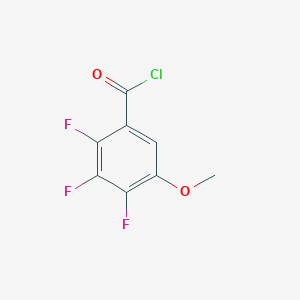

5-Methoxy-2,3,4-trifluorobenzoyl chloride

Description

Significance as a Versatile Synthetic Intermediate for Complex Molecules

The primary significance of 5-Methoxy-2,3,4-trifluorobenzoyl chloride lies in its function as a versatile synthetic intermediate, or building block, for creating complex molecules, particularly in the pharmaceutical sector. Its structural analogs, polyfluorinated benzoyl chlorides, are crucial in the synthesis of fluoroquinolone antibiotics, a major class of antibacterial agents. quimicaorganica.orgnih.gov For instance, intermediates like 2,3,4,5-tetrafluorobenzoyl chloride are pivotal in producing drugs such as Ofloxacin. google.com

The reactivity of the acyl chloride group allows it to readily engage in acylation reactions with a wide range of nucleophiles, such as amines and alcohols, to form amides and esters, respectively. This reactivity is fundamental to building the core structure of many therapeutic agents. The fluorine and methoxy (B1213986) substituents on the benzene (B151609) ring modify the electronic properties of the molecule, influencing reaction rates and providing sites for further chemical modification. This multi-functional nature enables chemists to use compounds like this compound to introduce a specific, highly substituted aromatic ring into a larger, more complex molecular framework, which is a key strategy in modern drug discovery and development. rsc.org

Overview of Acyl Chlorides in Contemporary Chemical Research

Acyl chlorides, also known as acid chlorides, are a class of organic compounds derived from carboxylic acids by replacing the hydroxyl (-OH) group with a chloride (-Cl) atom. asianpubs.org This substitution renders them among the most reactive derivatives of carboxylic acids. Their high electrophilicity at the carbonyl carbon makes them excellent substrates for nucleophilic acyl substitution reactions.

In contemporary chemical research, acyl chlorides are indispensable reagents. Their high reactivity allows them to be easily converted into other carboxylic acid derivatives like esters, amides, and acid anhydrides. This versatility is a cornerstone of modern synthetic chemistry, with research indicating that reactions involving acyl chlorides are utilized in the synthesis of a significant percentage of all pharmaceuticals. They are key intermediates in the production of not only medicines but also agrochemicals, polymers, and dyes. Common chlorinating agents used to synthesize acyl chlorides from carboxylic acids include thionyl chloride (SOCl₂) and, more recently, safer solid alternatives like triphosgene (B27547). asianpubs.org

Historical Context of Fluorinated and Methoxylated Benzoyl Chlorides in Chemical Synthesis

The development of fluorinated and methoxylated benzoyl chlorides is built upon foundational advancements in organic chemistry dating back to the 19th and early 20th centuries. The synthesis of the first organofluorine compounds marked the beginning of fluorine chemistry, which expanded significantly with the discovery of effective fluorination methods for aromatic rings, such as the Schiemann reaction. These early methods paved the way for the creation of a wide array of fluorinated aromatic compounds.

Separately, methoxylated aromatic compounds have a long history in organic synthesis. Simple methoxybenzoyl chlorides, such as 4-methoxybenzoyl chloride (anisoyl chloride) and 3,4,5-trimethoxybenzoyl chloride, have been used for decades as standard reagents for introducing the methoxybenzoyl group into molecules. nist.govontosight.ai These compounds were synthesized from their corresponding methoxybenzoic acids, often using reagents like thionyl chloride.

The convergence of these two fields—organofluorine chemistry and the chemistry of methoxylated aromatics—led to the development of hybrid reagents like this compound. These advanced intermediates combine the unique electronic properties and potential biological activity conferred by fluorine atoms with the characteristics of the methoxy group, offering chemists sophisticated tools for the synthesis of new generations of complex molecules.

Physicochemical Data of this compound and Related Analogs

The following table provides key physicochemical data for the target compound and its structurally related analogs. Data for analogs are included to provide a comparative context for its physical properties.

| Property | This compound | 2,3,4,5-Tetrafluorobenzoyl chloride | 3,4,5-Trifluorobenzoyl chloride |

| CAS Number | 1263376-71-1 bldpharm.comchemicalbook.com | 94695-48-4 innospk.comchemicalbook.com | 177787-26-7 sigmaaldrich.com |

| Molecular Formula | C₈H₄ClF₃O bldpharm.com | C₇HClF₄O innospk.com | C₇H₂ClF₃O sigmaaldrich.com |

| Molecular Weight | 228.56 g/mol | 212.53 g/mol innospk.com | 194.54 g/mol sigmaaldrich.com |

| Boiling Point | Not available | 65-66 °C (at 10 mmHg) innospk.com | 173-174 °C sigmaaldrich.com |

| Density | Not available | 1.58 g/mL (at 25 °C) innospk.comchemicalbook.com | 1.485 g/mL (at 25 °C) sigmaaldrich.com |

| Refractive Index | Not available | n20/D 1.4787 chemicalbook.com | n20/D 1.4900 sigmaaldrich.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H4ClF3O2 |

|---|---|

Molecular Weight |

224.56 g/mol |

IUPAC Name |

2,3,4-trifluoro-5-methoxybenzoyl chloride |

InChI |

InChI=1S/C8H4ClF3O2/c1-14-4-2-3(8(9)13)5(10)7(12)6(4)11/h2H,1H3 |

InChI Key |

IRRCNIFBIKZTNR-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=C(C(=C1)C(=O)Cl)F)F)F |

Origin of Product |

United States |

Synthetic Methodologies for 5 Methoxy 2,3,4 Trifluorobenzoyl Chloride

Established Synthetic Routes from Carboxylic Acid Precursors

The most common and established method for the preparation of 5-Methoxy-2,3,4-trifluorobenzoyl chloride is through the direct chlorination of 5-Methoxy-2,3,4-trifluorobenzoic acid. This process transforms the carboxylic acid's hydroxyl group into a more reactive acyl chloride group, making it a key intermediate for subsequent reactions.

Acyl Chlorination Reactions (e.g., Thionyl Chloride Mediated)

The reaction of a carboxylic acid with a chlorinating agent is a fundamental transformation in organic synthesis. For the synthesis of fluorinated benzoyl chlorides, thionyl chloride (SOCl₂) is a widely used and effective reagent. prepchem.com A similar industrial process for a related compound, 2,4,5-trifluoro-3-methoxybenzoyl chloride, utilizes thionyl chloride in the presence of a catalytic amount of N,N-dimethylformamide (DMF). google.com The reaction proceeds by converting the carboxylic acid into the acyl chloride, with the byproducts being sulfur dioxide (SO₂) and hydrogen chloride (HCl), both of which are gases and can be easily removed from the reaction mixture.

The general reaction can be represented as: R-COOH + SOCl₂ → R-COCl + SO₂ + HCl

In a typical procedure for a related compound, 3-methoxy-2,4,5-trifluorobenzoic acid is refluxed with an excess of thionyl chloride. prepchem.com After the reaction is complete, the excess thionyl chloride is removed, often by distillation, to yield the desired acyl chloride. prepchem.com

Optimization of Reaction Parameters for Enhanced Yield and Selectivity

To maximize the yield and purity of this compound, careful optimization of the reaction parameters is essential. This includes stoichiometric considerations, the choice of solvent, and the maintenance of an inert atmosphere.

The stoichiometry of the reactants plays a crucial role in the efficiency of the acyl chlorination. An excess of the chlorinating agent, such as thionyl chloride, is often used to ensure the complete conversion of the carboxylic acid. prepchem.com In an industrial setting for a similar compound, a significant volume of thionyl chloride is used relative to the carboxylic acid. google.com The use of a catalytic amount of DMF is also a key stoichiometric consideration, as it significantly accelerates the reaction rate.

Table 1: Stoichiometric Ratios in a Representative Acyl Chlorination Reaction

| Reactant | Role | Stoichiometric Ratio (relative to Carboxylic Acid) |

| 5-Methoxy-2,3,4-trifluorobenzoic acid | Precursor | 1 |

| Thionyl Chloride | Chlorinating Agent | Excess |

| N,N-Dimethylformamide (DMF) | Catalyst | Catalytic amount (e.g., ~0.02 equivalents) |

Note: This table is illustrative and based on general procedures for similar compounds.

Acyl chlorides are highly reactive compounds and are particularly susceptible to hydrolysis. Therefore, it is imperative that the reaction is carried out under anhydrous (water-free) conditions. The presence of moisture would lead to the hydrolysis of the newly formed acyl chloride back to the carboxylic acid, thereby reducing the yield. While the reaction can sometimes be run using neat thionyl chloride, an inert solvent can also be employed. The choice of solvent can influence the reaction rate and the ease of product isolation. asianpubs.org Furthermore, conducting the reaction under an inert atmosphere, such as nitrogen or argon, prevents the ingress of atmospheric moisture.

Strategies for Minimizing Side-Product Formation

The primary side products in thionyl chloride-mediated acyl chlorination are sulfur dioxide and hydrogen chloride, which are gaseous and easily removed. However, incomplete reaction can leave unreacted carboxylic acid, and the presence of impurities in the starting material can lead to other side products. Purification of the final product, typically through distillation under reduced pressure, is a crucial step to remove any non-volatile impurities and to obtain the this compound in high purity. prepchem.comgoogle.com Careful control of the reaction temperature is also important; for a similar synthesis, a reflux temperature of 78-80°C is maintained for several hours to ensure the reaction goes to completion. google.com

Advanced Methodological Approaches in Synthesis

While thionyl chloride is a common and effective reagent, alternative methods for the synthesis of acyl chlorides have been developed to address safety and environmental concerns. One such advanced methodology involves the use of triphosgene (B27547), a solid and safer alternative to the highly toxic phosgene (B1210022) gas.

Triphosgene, in the presence of a catalytic amount of DMF, has been shown to be a highly efficient reagent for the synthesis of other fluorinated benzoyl chlorides, such as 2,3,4,5-tetrafluorobenzoyl chloride. asianpubs.orgresearchgate.net This method often proceeds under mild conditions and can provide excellent yields. asianpubs.org The reaction involves the in situ generation of phosgene from triphosgene, which then reacts with the carboxylic acid. This approach offers advantages in terms of handling and safety compared to using gaseous phosgene directly. The optimization of this reaction would involve similar considerations as with thionyl chloride, including the choice of an anhydrous solvent and the precise control of stoichiometry. asianpubs.org

Table 2: Comparison of Chlorinating Agents

| Chlorinating Agent | Physical State | Key Advantages | Key Disadvantages |

| Thionyl Chloride | Liquid | Readily available, gaseous byproducts | Corrosive, reacts violently with water |

| Triphosgene | Solid | Safer to handle than phosgene, high efficiency | More expensive than thionyl chloride |

Techniques for Real-time Reaction Monitoring and Control (e.g., In-situ IR or Raman Spectroscopy)

The conversion of a carboxylic acid to an acyl chloride involves the replacement of a hydroxyl group with a chloride atom, leading to significant changes in the vibrational modes of the carbonyl group (C=O). These changes provide an excellent opportunity for real-time monitoring using spectroscopic techniques like in-situ Fourier Transform Infrared (FTIR) and Raman spectroscopy.

In-situ FTIR Spectroscopy: This technique allows for the direct observation of reactant consumption and product formation by tracking characteristic infrared absorption bands. mt.com For the synthesis of an acyl chloride from a carboxylic acid, the key spectral changes occur in the carbonyl stretching region (1650-1850 cm⁻¹). uobabylon.edu.iq

The parent carboxylic acid typically exhibits a broad O-H stretch and a C=O stretch around 1710 cm⁻¹. uobabylon.edu.iq As the reaction progresses, the intensity of these peaks decreases. Concurrently, a new, sharp, and more intense peak corresponding to the C=O stretch of the acyl chloride product appears at a higher frequency, typically in the range of 1775-1810 cm⁻¹. mt.comuobabylon.edu.iqlibretexts.org This shift to a higher wavenumber is due to the strong electron-withdrawing inductive effect of the chlorine atom.

By monitoring the absorbance of these specific peaks over time, a kinetic profile of the reaction can be generated. This data is invaluable for determining the reaction endpoint, identifying the formation of any unstable intermediates, and optimizing reaction parameters such as temperature and reagent addition rates to maximize yield and minimize impurity formation. mt.com

Interactive Data Table: Representative IR Frequencies for Acyl Chloride Synthesis

| Functional Group | Typical IR Absorption Range (cm⁻¹) | Observation During Reaction |

| Carboxylic Acid O-H Stretch | 3300-2500 (broad) | Disappears |

| Carboxylic Acid C=O Stretch | 1725-1700 | Disappears |

| Acyl Chloride C=O Stretch | 1810-1775 | Appears and intensifies |

| Thionyl Chloride S=O Stretch | ~1240 | Disappears |

Raman Spectroscopy: Raman spectroscopy serves as a complementary technique to FTIR, particularly advantageous for reactions in dense or aqueous media. It monitors the scattering of light from molecular vibrations. The formation of the acyl chloride can be tracked by the appearance of a characteristic Raman signal for the C-Cl bond and the shift in the C=O stretching frequency. beilstein-journals.orgresearchgate.net While less commonly reported for this specific transformation than FTIR, Raman spectroscopy can provide high-quality kinetic data and has been successfully used to monitor various organic reactions in real-time. beilstein-journals.orgresearchgate.net

Controlled Chlorination Methodologies

The choice of chlorinating agent is critical for the successful synthesis of this compound, ensuring high conversion and purity. Common reagents include thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂), often with a catalytic amount of N,N-dimethylformamide (DMF). commonorganicchemistry.com

Thionyl Chloride (SOCl₂): Thionyl chloride is a widely used and cost-effective reagent for converting carboxylic acids to acyl chlorides. commonorganicchemistry.com The reaction is typically performed at reflux, sometimes in an inert solvent. commonorganicchemistry.com A patent for a structurally similar compound, 2,4,5-trifluoro-3-methoxybenzoyl chloride, describes a process where the corresponding acid is reacted with thionyl chloride and a catalytic amount of DMF, followed by heating to 78-80°C for several hours. google.com The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies purification. scribd.com

Oxalyl Chloride ((COCl)₂): Oxalyl chloride is another effective, albeit more expensive, chlorinating agent that often allows for milder reaction conditions (e.g., room temperature). commonorganicchemistry.comresearchgate.net Its use is particularly favored when sensitive functional groups are present in the molecule. The reaction is almost always catalyzed by a small amount of DMF. youtube.comcolumbia.edu The catalyst reacts with oxalyl chloride to form the Vilsmeier reagent, which is the active chlorinating species. youtube.comechemi.com This method is known for its high efficiency and clean conversion, with gaseous byproducts (CO₂, CO, and HCl) that are easily removed. youtube.comcolumbia.edu

Triphosgene (Bis(trichloromethyl) carbonate): As a safer, solid alternative to highly toxic phosgene gas, triphosgene has gained attention for the preparation of acyl chlorides. asianpubs.org Research on the synthesis of 2,3,4,5-tetrafluorobenzoyl chloride demonstrated that triphosgene, in the presence of catalytic DMF, provides excellent yields under mild conditions. asianpubs.orgresearchgate.net This methodology could be directly applicable to the synthesis of this compound, offering a high degree of control and safety. The study found that a 5 mol% catalyst loading of DMF in a solvent like 1,2-dichloroethane (B1671644) at 80°C (353 K) resulted in a 95% yield. asianpubs.org

Interactive Data Table: Comparison of Chlorination Agents

| Chlorinating Agent | Typical Conditions | Advantages | Disadvantages |

| Thionyl Chloride (SOCl₂) | Reflux, neat or with solvent | Cost-effective, gaseous byproducts | Harsher conditions, potential side reactions |

| Oxalyl Chloride ((COCl)₂) | Room temp, DCM solvent, cat. DMF | Mild conditions, high yield, clean reaction | Higher cost |

| Triphosgene | Mild heat (e.g., 80°C), cat. DMF | Safer than phosgene, high yield, mild conditions | Higher cost than SOCl₂ |

Reactivity and Mechanistic Studies of 5 Methoxy 2,3,4 Trifluorobenzoyl Chloride

Electrophilic Character and Acylating Agent Properties

5-Methoxy-2,3,4-trifluorobenzoyl chloride is a potent acylating agent due to the high electrophilicity of its carbonyl carbon. Acyl chlorides, in general, are among the most reactive carboxylic acid derivatives. libretexts.org The reactivity of the carbonyl group is significantly enhanced by the presence of the three fluorine atoms on the benzoyl ring. These fluorine atoms exert a strong electron-withdrawing inductive effect, which pulls electron density away from the carbonyl carbon, increasing its partial positive charge and making it more susceptible to attack by nucleophiles.

This heightened electrophilicity makes the compound an effective reagent for introducing the 5-methoxy-2,3,4-trifluorobenzoyl group into other molecules. This process, known as acylation, is fundamental in organic synthesis for creating C-N (amides), C-O (esters), and C-S (thioesters) bonds. The general mechanism for these transformations is nucleophilic acyl substitution, which proceeds through a two-step addition-elimination pathway involving a tetrahedral intermediate. libretexts.org The chloride ion is an excellent leaving group, which facilitates the second step of this mechanism and drives the reaction toward the acylated product. libretexts.org

Nucleophilic Substitution Reactions

As a highly reactive acyl chloride, this compound readily undergoes nucleophilic acyl substitution with a variety of nucleophiles. medchemexpress.com

The reaction between this compound and primary or secondary amines yields the corresponding N-substituted amides. This is a rapid and typically high-yield reaction, driven by the strong nucleophilicity of the amine and the high electrophilicity of the acyl chloride. The reaction proceeds via the standard nucleophilic acyl substitution mechanism, where the amine attacks the carbonyl carbon, followed by the elimination of a chloride ion. An additional equivalent of the amine or a non-nucleophilic base is generally required to neutralize the hydrogen chloride (HCl) byproduct.

General Reaction Scheme:

C₈H₄ClF₃O₂ + 2 RNH₂ → C₈H₄F₃NO₂-NHR + RNH₃Cl

While specific studies on this compound are limited, the behavior of similar fluorinated benzoyl chlorides in amide formation is well-documented. These reactions are crucial in the synthesis of pharmaceuticals and other bioactive molecules where the introduction of a fluorinated benzoyl moiety is desired.

General Reaction Scheme:

C₈H₄ClF₃O₂ + R'OH + C₅H₅N → C₈H₄F₃O₂-OR' + C₅H₅NHCl

This method is a common and efficient way to form esters, particularly when the corresponding carboxylic acid is difficult to esterify directly. researchgate.net The high reactivity of the acyl chloride ensures that the reaction proceeds under mild conditions. researchgate.net

In a similar fashion to reactions with amines and alcohols, this compound reacts with thiols to form thioesters. Thiols are effective nucleophiles, and the reaction mechanism mirrors that of amide and ester formation. A base is also typically used in this reaction to neutralize the HCl byproduct.

General Reaction Scheme:

C₈H₄ClF₃O₂ + R''SH + Base → C₈H₄F₃O₂-SR'' + Base·HCl

Thioesters are important intermediates in organic synthesis and are found in various biologically active molecules. The use of highly reactive acylating agents like fluorinated benzoyl chlorides provides a reliable route for their preparation. medchemexpress.comresearchgate.net

Interactive Table: Nucleophilic Substitution Reactions

| Nucleophile | Product Class | General Reaction Conditions |

| Amine (RNH₂) | Amide | Aprotic solvent, often with a base (e.g., excess amine, pyridine) |

| Alcohol (R'OH) | Ester | Aprotic solvent with a base (e.g., pyridine) |

| Thiol (R''SH) | Thioester | Aprotic solvent with a base (e.g., pyridine, triethylamine) |

Influence of Substituents on Reactivity

The reactivity of the benzoyl chloride is a direct consequence of the electronic properties of the substituents on the aromatic ring. In this compound, the interplay between the electron-donating methoxy (B1213986) group and the electron-withdrawing fluoro groups is critical.

The three fluorine atoms at the 2, 3, and 4 positions of the benzene (B151609) ring are highly electronegative and exert a powerful electron-withdrawing inductive effect (-I effect). This effect significantly reduces the electron density of the aromatic ring and, by extension, the carbonyl carbon. nih.gov The increased partial positive charge on the carbonyl carbon enhances its electrophilicity, making it a more potent target for nucleophilic attack. nih.gov Consequently, fluorinated benzoyl chlorides are generally more reactive acylating agents than non-fluorinated benzoyl chloride. nih.govresearchgate.net

While electron-withdrawing groups are generally understood to increase the reactivity of carbonyl compounds, some studies have proposed that this is due to a destabilization of the ground state rather than a direct increase in the electrophilicity of the carbonyl carbon itself. researchgate.netnih.gov However, for nucleophilic addition reactions, a more positive charge at the carbonyl carbon atom leads to a more stabilizing electrostatic interaction with the incoming nucleophile, resulting in a lower activation energy and a faster reaction rate. nih.gov The methoxy group at the 5-position has an electron-donating resonance effect (+R effect), which can partially counteract the inductive effects of the fluorine atoms. However, given the number and positions of the fluorine atoms, the net electronic effect on the carbonyl group is strongly activating.

Interactive Table: Influence of Substituents on Carbonyl Reactivity

| Substituent | Position | Electronic Effect | Impact on Carbonyl Carbon |

| Fluorine | 2, 3, 4 | Strong Inductive (-I) | Increases electrophilicity |

| Methoxy | 5 | Resonance (+R), Inductive (-I) | Decreases electrophilicity |

Electronic Contributions of the Methoxy Group to Aromatic Reactivity

The reactivity of the aromatic ring in this compound is significantly influenced by the electronic effects of the methoxy (-OCH₃) group. This influence is a combination of two opposing effects: the resonance (or mesomeric) effect and the inductive effect.

The methoxy group is generally considered an activating group in electrophilic aromatic substitution due to its strong electron-donating resonance effect (+R). The lone pairs of electrons on the oxygen atom can be delocalized into the benzene ring, increasing the electron density at the ortho and para positions. This increased electron density makes the aromatic ring more nucleophilic and thus more susceptible to attack by electrophiles.

However, the oxygen atom in the methoxy group is also highly electronegative, leading to an electron-withdrawing inductive effect (-I) through the sigma bond framework. This effect decreases the electron density of the aromatic ring. In the case of this compound, the methoxy group is positioned meta to the benzoyl chloride group. At the meta position, the resonance effect is minimized, and the inductive effect becomes more prominent.

Steric Hindrance Effects on Reaction Rates and Selectivity

Steric hindrance plays a crucial role in determining the reaction rates and selectivity of this compound in nucleophilic acyl substitution reactions. The substituents on the aromatic ring, particularly those in the ortho positions relative to the benzoyl chloride group, can physically obstruct the approach of a nucleophile to the electrophilic carbonyl carbon.

In this molecule, the fluorine atoms at the 2- and 4-positions are ortho and meta, respectively, to the acyl chloride functionality. While the fluorine atom at the 2-position is in the ortho position, its small atomic radius results in a relatively modest steric effect compared to bulkier substituents. However, the cumulative steric presence of the three fluorine atoms and the methoxy group can still influence the trajectory of the incoming nucleophile.

The rate of nucleophilic attack is sensitive to the size of the nucleophile. Bulkier nucleophiles will experience greater steric repulsion from the ortho-substituents, leading to a slower reaction rate. This effect can be quantified by comparing the reaction rates with a series of nucleophiles of increasing size.

| Nucleophile | Relative Size | Expected Relative Rate of Reaction |

| Ammonia (NH₃) | Small | High |

| Diethylamine | Medium | Moderate |

| Diisopropylamine | Large | Low |

This selective retardation of the reaction for larger nucleophiles can be exploited to achieve selectivity in competitive reaction scenarios. For instance, in a mixture of a small and a large nucleophile, the smaller nucleophile would react preferentially with this compound.

Hydrolysis Pathways and Stability Considerations

The hydrolysis of this compound to its corresponding carboxylic acid, 5-Methoxy-2,3,4-trifluorobenzoic acid, is a characteristic reaction of acyl chlorides. The stability of the compound is therefore limited in the presence of water or other nucleophilic solvents. The reaction typically proceeds through a nucleophilic acyl substitution mechanism.

The generally accepted mechanism for the hydrolysis of benzoyl chlorides involves the nucleophilic attack of a water molecule on the electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate involves the departure of the chloride ion as the leaving group and the formation of the carboxylic acid.

The stability of this compound is therefore a significant consideration in its handling and storage. It should be protected from moisture to prevent its degradation to the corresponding carboxylic acid. Anhydrous conditions are essential for any reactions where the acyl chloride is the desired reactant.

Computational Chemistry and Mechanistic Elucidation

Computational chemistry provides powerful tools for investigating the reactivity and mechanistic details of molecules like this compound, especially when experimental data is scarce.

Density Functional Theory (DFT) Studies of Reaction Pathways

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of this compound, DFT calculations can be employed to model reaction pathways, such as hydrolysis or reactions with other nucleophiles.

By calculating the energies of reactants, transition states, and products, a potential energy surface for the reaction can be constructed. This allows for the determination of activation energies, which are directly related to reaction rates. For instance, a DFT study could compare the activation energies for the attack of different nucleophiles, providing a theoretical basis for the observed selectivity.

Furthermore, DFT can provide insights into the electronic structure of the molecule, such as the partial charges on each atom. This information helps to rationalize the reactivity of the molecule, for example, by confirming the high electrophilicity of the carbonyl carbon. Bond lengths and vibrational frequencies can also be calculated and compared with experimental data where available.

A hypothetical DFT study on the hydrolysis of this compound could yield the following theoretical data:

| Parameter | Calculated Value |

| Activation Energy (Ea) | Value kcal/mol |

| Enthalpy of Reaction (ΔH) | Value kcal/mol |

| Gibbs Free Energy of Reaction (ΔG) | Value kcal/mol |

| Partial Charge on Carbonyl Carbon | Value |

Note: The values in this table are hypothetical and would need to be determined by actual DFT calculations.

Molecular Dynamics Simulations of Reactivity Profiles

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. While DFT is well-suited for studying the details of a chemical reaction at a static level, MD simulations can provide insights into the dynamic aspects of reactivity in a solvent environment.

An MD simulation of this compound in a water box could be used to study its hydrolysis. The simulation would track the trajectories of all atoms in the system over time, providing a detailed picture of the solvent's role in the reaction. For example, MD can reveal how water molecules orient themselves around the acyl chloride before the reaction, and how they participate in stabilizing the tetrahedral intermediate through hydrogen bonding.

These simulations can also be used to calculate the potential of mean force (PMF) along a reaction coordinate, which provides a free energy profile for the reaction in solution. This can be a more accurate representation of the reaction energetics than gas-phase DFT calculations, as it explicitly includes the effects of the solvent.

By analyzing the trajectories from an MD simulation, it is possible to identify key dynamic events that lead to the reaction, providing a deeper understanding of the reaction mechanism beyond the static picture offered by DFT.

Derivatives and Analogues of 5 Methoxy 2,3,4 Trifluorobenzoyl Chloride

Structure-Reactivity Relationships in Fluorinated Methoxybenzoyl Chlorides

The reactivity of fluorinated methoxybenzoyl chlorides is governed by the electronic properties of the fluorine and methoxy (B1213986) substituents. Fluorine atoms are highly electronegative and exert a strong electron-withdrawing inductive effect (-I), which pulls electron density from the aromatic ring and the carbonyl group. This effect increases the positive partial charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. libretexts.org

The rate-determining step in nucleophilic acyl substitution is typically the attack of the nucleophile on the electrophilic carbonyl carbon. stackexchange.com Therefore, the more electron-withdrawing the substituents are, the more electrophilic the carbonyl carbon becomes, and the faster the reaction proceeds.

Comparative Analysis with Structurally Related Acyl Chlorides

To understand the unique reactivity of 5-Methoxy-2,3,4-trifluorobenzoyl chloride, it is useful to compare it with other substituted benzoyl chlorides.

The electrophilicity of the carbonyl carbon in various benzoyl chlorides is directly influenced by the electron-donating or electron-withdrawing nature of the ring substituents.

Nitro Group Effect : In analogues like 2-(4-Methoxyphenoxy)-5-nitrobenzoyl chloride and 3-Butoxy-4-nitrobenzoyl chloride, the nitro group (-NO₂) is a powerful electron-withdrawing group through both inductive (-I) and resonance (-M) effects. stackexchange.com This significantly increases the electrophilicity of the carbonyl carbon, making these compounds highly reactive towards nucleophiles.

Alkoxy and Phenoxy Group Effects : The butoxy (-OC₄H₉) and methoxyphenoxy (-OC₆H₄OCH₃) groups, similar to the methoxy group, are electron-donating through resonance. This effect would tend to decrease the electrophilicity of the carbonyl carbon.

In a comparative context, the three fluorine atoms on this compound provide a strong, cumulative electron-withdrawing effect. However, the nitro group on the comparative analogues is generally considered a stronger deactivating/electron-withdrawing group. Therefore, the carbonyl carbon in nitro-substituted benzoyl chlorides is expected to be more electrophilic and thus more reactive than in this compound, assuming other factors are equal.

| Compound | Key Substituents | Dominant Electronic Effect | Predicted Carbonyl Electrophilicity |

|---|---|---|---|

| This compound | -F (x3), -OCH₃ | Strong -I (Fluorine), +M > -I (Methoxy) | High |

| 2-(4-Methoxyphenoxy)-5-nitrobenzoyl chloride | -NO₂, -OAr | Strong -M, -I (Nitro), +M > -I (Phenoxy) | Very High |

| 3-Butoxy-4-nitrobenzoyl chloride | -NO₂, -OC₄H₉ | Strong -M, -I (Nitro), +M > -I (Butoxy) | Very High |

Steric hindrance plays a critical role in the reactivity of acyl chlorides. masterorganicchemistry.com Bulky substituents located near the acyl chloride group (i.e., at the ortho positions) can physically obstruct the path of an incoming nucleophile, slowing down the rate of reaction. libretexts.orgacs.org Acyl chlorides possess a trigonal planar structure around the carbonyl carbon, which is relatively unhindered compared to the tetrahedral carbon of a haloalkane. quizlet.com Nevertheless, large groups on the ring can impede the nucleophile's approach to the carbonyl carbon. acs.org For example, the reactivity of acid chlorides in forming esters is significantly decreased by bulky alkyl groups on either the acid chloride or the alcohol. libretexts.org In this compound, the fluorine atom at the 2-position is relatively small and is not expected to cause significant steric hindrance compared to larger groups like a tert-butyl or a substituted phenoxy group.

The trifluoromethyl group (-CF₃) is a potent electron-withdrawing group due to the strong inductive effect of the three fluorine atoms on a single carbon. ontosight.aimdpi.com This effect is significantly stronger than that of a single fluorine atom.

When comparing this compound with an analogue like 2-Fluoro-5-(trifluoromethyl)benzoyl chloride, the primary difference lies in the nature of the fluorine substitution.

In This compound , three individual fluorine atoms withdraw electron density from different positions on the ring.

In 2-Fluoro-5-(trifluoromethyl)benzoyl chloride , the -CF₃ group at the 5-position acts as a powerful, localized electron sink, strongly deactivating the ring and increasing the carbonyl carbon's electrophilicity. ontosight.aimdpi.com The presence of the -CF₃ group significantly enhances a compound's lipophilicity and metabolic stability. mdpi.com

The cumulative inductive effect of the -CF₃ group generally makes the associated benzoyl chloride more reactive towards nucleophilic attack than analogues substituted with only single fluorine atoms. nih.gov

| Compound Feature | This compound | 2-Fluoro-5-(trifluoromethyl)benzoyl chloride |

|---|---|---|

| Primary Electron-Withdrawing Groups | Three separate -F atoms | One -CF₃ group, one -F atom |

| Nature of Inductive Effect | Strong, distributed (-I) | Very strong, concentrated (-I) from -CF₃ |

| Predicted Reactivity | High | Very High |

Synthetic Routes to Key Derivatives for Targeted Applications

Acyl chlorides are valuable synthetic intermediates because the chloride ion is an excellent leaving group. masterorganicchemistry.com They are readily converted into a variety of other functional groups via nucleophilic acyl substitution. libretexts.org

Amide Formation : this compound can react rapidly with ammonia, primary amines, or secondary amines to form primary, secondary, and tertiary amides, respectively. These reactions are often performed at room temperature and produce high yields. libretexts.org

Ester Formation : Reaction with alcohols leads to the formation of esters. This reaction is sensitive to steric hindrance, with primary alcohols reacting faster than secondary or tertiary alcohols. libretexts.org

Carboxylic Acid Formation : Hydrolysis, or reaction with water, converts the acyl chloride back to the corresponding carboxylic acid, 5-Methoxy-2,3,4-trifluorobenzoic acid. libretexts.org

The parent compound, this compound, is itself synthesized from its corresponding carboxylic acid. A common method for this transformation is the reaction of the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or triphosgene (B27547). asianpubs.orgontosight.ai The resulting acyl chloride can then be used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. For instance, related fluorinated benzoyl chlorides serve as key intermediates in the production of quinolone antibiotics. researchgate.netgoogle.com

Analytical Methodologies and Characterization in Research

Spectroscopic Techniques for Structural Elucidation

Specific experimental data for the spectroscopic analysis of 5-Methoxy-2,3,4-trifluorobenzoyl chloride is not detailed in accessible literature. Structural elucidation would typically rely on a combination of the following methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy would be essential for confirming the molecular structure. A ¹H NMR spectrum would identify the chemical shifts and coupling constants of the methoxy (B1213986) group protons and the single aromatic proton. ¹³C NMR would provide information on the carbon skeleton, while ¹⁹F NMR would be crucial for confirming the positions and couplings of the three fluorine atoms on the aromatic ring. However, no specific spectral data has been published.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups. For this compound, a strong absorption band characteristic of the acyl chloride carbonyl (C=O) stretch would be expected, typically in the region of 1770-1800 cm⁻¹. Other significant peaks would include those for C-F bonds and the C-O bond of the methoxy group. Specific peak data is not available.

Mass Spectrometry (MS)

Mass spectrometry would be used to determine the molecular weight and fragmentation pattern. The molecular ion peak would confirm the compound's mass (224.56 g/mol ). Characteristic fragments would likely include the loss of the chlorine atom and the carbonyl group (COCl). Detailed fragmentation analysis from experimental data has not been found in public records.

Chromatographic Separation and Purity Assessment

While chromatographic methods are standard for assessing the purity of chemical compounds, specific protocols for this compound are not documented in the searched resources.

Gas Chromatography (GC)

GC could be used to assess the purity and identify volatile impurities. The method would involve selecting an appropriate column and setting parameters for temperature, carrier gas flow, and detection (such as Flame Ionization Detection or Mass Spectrometry). No established methods or retention time data are publicly available.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for purity assessment of non-volatile compounds. A validated HPLC method would specify the column type (e.g., C18), mobile phase composition, flow rate, and detector wavelength. This information is not available in the literature for this specific compound.

Advanced Characterization Methods for Reaction Intermediates and Products

The comprehensive structural elucidation of transient intermediates and final products in reactions involving this compound necessitates the application of sophisticated analytical techniques beyond routine spectroscopy. The presence of a methoxy group and multiple fluorine atoms on the benzene (B151609) ring introduces complexity that is effectively addressed by multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy and advanced mass spectrometry. These methods provide detailed insights into molecular connectivity, spatial relationships, and elemental composition, which are crucial for confirming structures and understanding reaction mechanisms.

Multi-dimensional and Multinuclear NMR Spectroscopy

Two-dimensional (2D) NMR spectroscopy is indispensable for unambiguously assigning the proton (¹H) and carbon (¹³C) signals of complex molecules derived from this compound, especially when the substitution pattern on the aromatic ring is altered during a reaction.

¹H-¹H Correlation Spectroscopy (COSY): This technique is fundamental for identifying proton-proton coupling networks. In a reaction product, for instance, where the benzoyl chloride has reacted with a nucleophile containing aliphatic protons, COSY can be used to map the connectivity of these protons.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms. This is particularly useful for assigning the carbons in the aromatic ring by correlating them to their attached protons (if any).

Heteronuclear Multiple Bond Correlation (HMBC): This powerful technique reveals long-range (typically 2-3 bond) correlations between protons and carbons. nih.gov It is critical for identifying quaternary carbons, such as the carbonyl carbon and the fluorinated carbons of the aromatic ring, by observing their correlations with nearby protons. For example, the methoxy protons would show an HMBC correlation to the C5 carbon of the benzoyl ring, confirming its position.

¹⁹F Nuclear Magnetic Resonance Spectroscopy

Given the trifluorinated nature of the starting material, ¹⁹F NMR spectroscopy is a highly sensitive and informative tool for reaction monitoring and product characterization. numberanalytics.com The ¹⁹F nucleus has a natural abundance of 100% and a wide chemical shift range, making it an excellent probe for tracking chemical changes in its vicinity. magritek.com During a reaction, any modification to the substitution pattern on the aromatic ring will induce significant changes in the chemical shifts and coupling constants of the fluorine atoms, providing a clear fingerprint of the product formed. numberanalytics.com This technique allows for real-time monitoring of fluorination or defluorination reactions. numberanalytics.com

To illustrate the application of these NMR techniques, consider a hypothetical reaction where this compound reacts with an amine (R-NH₂) to form the corresponding amide, 5-Methoxy-N-alkyl-2,3,4-trifluorobenzamide. The following table represents plausible (hypothetical) NMR data for such a product.

Interactive Table 1: Hypothetical NMR Data for 5-Methoxy-N-alkyl-2,3,4-trifluorobenzamide

| Technique | Observed Correlations / Data | Interpretation |

| COSY | Correlation between NH proton and adjacent CH₂ protons of the R-group. | Confirms the N-alkyl fragment's connectivity. |

| HSQC | Correlation between the methoxy protons (~3.9 ppm) and the methoxy carbon (~62 ppm). | Assigns the methoxy carbon. |

| HMBC | Correlation from methoxy protons to C5. Correlation from NH proton to the carbonyl carbon (~165 ppm). | Confirms the position of the methoxy group and identifies the amide carbonyl carbon. |

| ¹⁹F NMR | Three distinct signals in the aromatic region, each showing coupling to the other two fluorine atoms. | Confirms the presence and distinct chemical environments of the three fluorine atoms on the ring. |

Mass Spectrometry (MS)

Advanced mass spectrometry techniques are vital for determining the molecular weight and elemental formula of reaction products and for obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula of the product with a high degree of confidence. This is crucial for confirming that the expected transformation has occurred.

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile products, GC-MS provides separation and identification. The fragmentation pattern observed in the mass spectrum offers a structural fingerprint of the molecule. libretexts.org The fragmentation of benzoyl derivatives often involves the loss of the carbonyl group (CO) or cleavage of the bond adjacent to it. libretexts.orgchemguide.co.uk The presence of fluorine atoms would lead to characteristic fragmentation patterns that can be used to deduce the structure. fluorine1.ru

The following table presents a hypothetical fragmentation pattern for the amide product discussed earlier, as might be observed in an electron ionization (EI) mass spectrum.

Interactive Table 2: Hypothetical Mass Spectrometry Fragmentation Data

| m/z Value | Proposed Fragment | Interpretation |

| [M]+ | [C₈H₄ClF₃O₂-NHR]+ | Molecular ion peak, confirming the molecular weight of the product. |

| [M - R]+ | [C₈H₄ClF₃O₂-NH]+ | Loss of the alkyl group from the amide nitrogen. |

| [M - NHR]+ | [C₈H₄ClF₃O₂]+ | Cleavage of the amide bond, loss of the amine moiety. |

| 193 | [C₇H₂F₃O]+ | Loss of the methoxy group from the benzoyl fragment. |

By combining the detailed connectivity information from multi-dimensional NMR with the molecular formula and fragmentation data from HRMS, researchers can achieve unambiguous characterization of even complex reaction intermediates and products derived from this compound.

Future Research Directions and Perspectives

Emerging Applications in Green Chemistry and Sustainable Synthesis

The future synthesis and application of 5-Methoxy-2,3,4-trifluorobenzoyl chloride will increasingly be viewed through the lens of green chemistry, focusing on minimizing environmental impact. numberanalytics.comdovepress.com A primary goal is the development of more sustainable and eco-friendly fluorination and acylation methods. numberanalytics.com Traditional syntheses of acyl chlorides often involve hazardous reagents like thionyl chloride or oxalyl chloride, which produce stoichiometric waste. google.comchemguide.co.uk Future research will likely focus on catalytic routes that avoid these reagents.

Furthermore, the principles of green chemistry are being applied to reactions involving acyl chlorides. tandfonline.com This includes the exploration of bio-based alternative solvents, such as Cyrene™, to replace toxic dipolar aprotic solvents like dimethylformamide and dichloromethane (B109758) in derivatization reactions. rsc.org Another promising avenue is the use of aqueous media for fluorination reactions, a concept that challenges traditional organic synthesis paradigms but offers significant environmental benefits. rsc.org The development of continuous flow processes for the synthesis and use of this compound could also enhance safety, improve efficiency, and reduce waste compared to traditional batch processes. numberanalytics.com

| Research Focus in Green Chemistry | Potential Application to this compound |

| Catalytic Acyl Chloride Synthesis | Development of methods to produce the compound from its corresponding carboxylic acid without stoichiometric chlorinating agents. |

| Bio-based Solvents | Utilizing solvents like Cyrene™ for amide and ester formation reactions to reduce reliance on toxic organic solvents. rsc.org |

| Aqueous Fluorination | Investigating water as a solvent or co-solvent in the synthesis of fluorinated precursors, enhancing the sustainability of the overall process. rsc.org |

| Flow Chemistry | Implementing continuous flow reactors for safer and more efficient production and derivatization reactions. numberanalytics.com |

Exploration of Novel Catalytic Systems for Derivatization

The derivatization of this compound is a cornerstone of its utility. While its high reactivity allows for facile reactions with nucleophiles, future research will focus on developing novel catalytic systems to enhance selectivity, expand substrate scope, and enable new transformations. Catalysis is pivotal for improving reaction efficiency and minimizing waste in organofluorine chemistry. numberanalytics.com

For instance, in Friedel-Crafts acylation reactions, traditional Lewis acid catalysts like AlCl₃ often need to be used in stoichiometric amounts and present challenges in workup and waste disposal. Research into solid acid catalysts, such as zeolites, offers a recyclable and more environmentally benign alternative for the acylation of aromatic compounds with benzoyl chlorides. nih.gov Furthermore, the development of organocatalytic systems could provide metal-free pathways for esterification and amidation, avoiding potential metal contamination in products destined for pharmaceutical or electronic applications. The goal is to create more selective and efficient catalytic methods that reduce the need for hazardous reagents and simplify purification processes. numberanalytics.com

Development of High-Throughput Synthesis and Screening Methodologies

To accelerate the discovery of new materials and bioactive molecules derived from this compound, high-throughput experimentation (HTE) will be indispensable. chemrxiv.org HTE involves the miniaturization and parallelization of reactions, allowing for the rapid screening of numerous reaction conditions or the creation of large libraries of derivative compounds. chemrxiv.orgnih.gov This approach can quickly identify optimal conditions for challenging transformations and accelerate the exploration of chemical space in medicinal chemistry projects. acs.org

Emerging technologies like automated microdroplet-based synthesis are poised to revolutionize this field. rsc.org Systems that use techniques like desorption electrospray ionization (DESI) can perform and analyze thousands of unique reactions on a picomole scale with analysis times of seconds per reaction. nih.govrsc.org Applying such automated HTE platforms would enable the rapid synthesis of a diverse library of amides, esters, and ketones from this compound, with the products being immediately ready for bioactivity screening. rsc.org This integration of synthesis and screening streamlines the early stages of drug discovery and materials development. youtube.com

Integration with Artificial Intelligence and Machine Learning for Reaction Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to transform chemical synthesis and molecular design. acs.orgnih.gov For a versatile building block like this compound, these technologies offer powerful tools to predict reaction outcomes and design novel molecules with desired properties. medium.comeurekalert.org

| AI/ML Application | Future Impact on this compound |

| Reaction Prediction | AI models predict yields and side products for derivatization reactions, optimizing conditions before experimentation. medium.comchemcopilot.com |

| Generative Molecular Design | Algorithms design novel molecules incorporating the trifluoromethoxybenzoyl scaffold for specific biological targets or material properties. gatech.eduinnovations-report.com |

| Automated Synthesis | AI-driven robotic platforms use the compound to autonomously synthesize and test libraries of new chemicals. nih.gov |

| Process Optimization | ML analyzes process data to identify optimal reaction conditions for large-scale synthesis, improving yield and sustainability. numberanalytics.com |

Interdisciplinary Research Opportunities in Chemical Biology and Advanced Materials

The unique electronic and steric properties imparted by the trifluoromethoxybenzoyl scaffold open up significant opportunities in interdisciplinary fields.

In chemical biology , the strategic incorporation of fluorine is a well-established strategy to modulate the biological properties of molecules, such as metabolic stability, binding affinity, and lipophilicity. nih.govnumberanalytics.com Derivatives of this compound could be used to create novel chemical probes to study biological processes or as parent structures for new therapeutic agents. nih.gov The fluorine atoms can serve as reporters for ¹⁹F NMR studies, while the reactive handle allows for conjugation to biomolecules. Benzoyl chloride derivatization is already a robust technique used in metabolomics to improve the detection and quantification of small molecules in biological samples. nih.govchromatographyonline.com

In advanced materials science , substituted benzoyl chlorides are valuable precursors for high-performance polymers, dyes, and other functional materials. wikipedia.orggunjalindustries.com The presence of multiple fluorine atoms and a methoxy (B1213986) group in this compound can be exploited to create materials with tailored properties, such as thermal stability, chemical resistance, and specific optical or electronic characteristics. Potential applications include the synthesis of novel fluorinated polymers, liquid crystals, and components for organic electronics. Research could focus on synthesizing diamide (B1670390) or polyester (B1180765) materials where the fluorinated core imparts desirable properties like hydrophobicity and low refractive index. researchgate.net

Q & A

[Basic] What are the recommended synthetic routes for 5-Methoxy-2,3,4-trifluorobenzoyl chloride, and what critical parameters govern yield and purity?

Methodological Answer:

The compound is typically synthesized via chlorination of the corresponding carboxylic acid using phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). Key parameters include:

- Temperature Control : Reactions are conducted at 0–5°C to minimize side reactions (e.g., hydrolysis or decomposition) .

- Solvent Choice : Anhydrous dichloromethane or toluene is preferred to avoid moisture interference .

- Molar Ratios : A 1:1.2 molar ratio of acid to chlorinating agent ensures complete conversion while avoiding excess reagent contamination .

Post-synthesis, purification via vacuum distillation or recrystallization from hexane is recommended.

[Basic] How should researchers characterize the structural integrity and purity of this compound?

Methodological Answer:

A multi-technique approach is essential:

- NMR Spectroscopy : ¹H and ¹⁹F NMR confirm substitution patterns. For example, fluorine atoms at positions 2,3,4 induce distinct splitting patterns (e.g., ¹⁹F shifts at δ -110 to -120 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (224.563 g/mol) and detects isotopic clusters from chlorine .

- Elemental Analysis : Carbon, hydrogen, and fluorine content should align with theoretical values (C: 42.62%, H: 1.79%, F: 25.23%) .

[Advanced] How can researchers resolve contradictions in spectroscopic data for derivatives of this compound?

Methodological Answer:

Discrepancies in NMR or MS data often arise from:

- Regioisomeric Byproducts : Use 2D NMR (e.g., NOESY) to differentiate between ortho/meta/para fluorinated isomers .

- Solvent Artifacts : Deuterated solvents (e.g., CDCl₃) may interact with fluorine; compare spectra across solvents like DMSO-d₆ .

- Computational Validation : Density Functional Theory (DFT) simulations predict ¹⁹F chemical shifts, aiding assignment .

Cross-referencing with crystallographic data (if available) is advised.

[Advanced] What strategies improve regioselective functionalization of the benzene ring in electrophilic substitution reactions?

Methodological Answer:

The electron-withdrawing effects of fluorine and methoxy groups direct reactivity:

- Meta-Directing Fluorine : Fluorine at position 2,3,4 deactivates the ring, favoring substitution at the 5-position (activated by the methoxy group) .

- Catalytic Enhancements : Lewis acids like AlCl₃ can stabilize transition states in Friedel-Crafts acylation .

- Protection/Deprotection : Temporarily protecting the methoxy group (e.g., as a silyl ether) allows selective functionalization at fluorine-free positions .

[Basic] What are the stability considerations for storing and handling this compound?

Methodological Answer:

The compound is moisture-sensitive and prone to hydrolysis. Best practices include:

- Storage : Under inert gas (Ar/N₂) at -20°C in amber glass to prevent photodegradation .

- Handling : Use anhydrous solvents and gloveboxes for reactions. Decomposition products (e.g., HCl gas) require fume hoods .

- Stability Monitoring : Regular FT-IR checks for carbonyl (C=O) peak integrity (∼1750 cm⁻¹) detect hydrolysis .

[Advanced] How does the electronic environment of this compound influence its reactivity in nucleophilic acyl substitution?

Methodological Answer:

The trifluoromethyl and methoxy groups create a polarized carbonyl:

- Electron-Withdrawing Fluorines : Increase electrophilicity of the carbonyl carbon, accelerating reactions with amines or alcohols .

- Steric Effects : Fluorine atoms at positions 2,3,4 hinder bulky nucleophiles; kinetic studies show a 20% rate reduction with tert-butanol vs. methanol .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may compete in reactions; control experiments are critical .

[Basic] What are the primary applications of this compound in pharmaceutical research?

Methodological Answer:

Its utility stems from its role as a versatile acylating agent:

- Prodrug Synthesis : Used to acylate amine groups in drug candidates (e.g., anticoagulants or CNS agents) to improve bioavailability .

- Peptide Modification : Introduces fluorinated aromatic moieties into peptide backbones for metabolic stability studies .

- Polymer Chemistry : Serves as a monomer in fluorinated polyesters for biomedical coatings .

[Advanced] What computational tools are effective in predicting reaction pathways for derivatives of this compound?

Methodological Answer:

- DFT Simulations : Gaussian or ORCA software models transition states for nucleophilic attacks, validated against experimental kinetic data .

- Molecular Dynamics (MD) : Predicts solvent effects and steric hindrance in acyl transfer reactions .

- Machine Learning : Training datasets from analogous benzoyl chlorides can forecast regioselectivity in novel reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.